![molecular formula C24H20N2OS B296732 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296732.png)
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as MNS, is a compound that has gained attention in scientific research due to its potential therapeutic properties. MNS has been studied for its ability to inhibit the growth of cancer cells, as well as its potential use in treating neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been shown to have anti-inflammatory effects and to protect against oxidative stress. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been studied for its potential use in treating neurological disorders, as it has been shown to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells relatively unaffected. However, one limitation is that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not very water-soluble, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile. One area of interest is its potential use in combination with other anticancer drugs, as studies have shown that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can enhance the effectiveness of certain chemotherapy drugs. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile and its potential therapeutic applications.
Métodos De Síntesis
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be synthesized using a multistep process, starting with the reaction of 2-naphthalenemethanethiol with 4-methylbenzaldehyde. The resulting product is then reacted with a pyridine derivative to form 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile inhibits the growth of several types of cancer cells, including breast, lung, and colon cancer cells. 4-(4-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C24H20N2OS |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-6-(naphthalen-2-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C24H20N2OS/c1-16-6-9-19(10-7-16)21-13-23(27)26-24(22(21)14-25)28-15-17-8-11-18-4-2-3-5-20(18)12-17/h2-12,21H,13,15H2,1H3,(H,26,27) |
Clave InChI |
ODHPUETVBUGHRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)


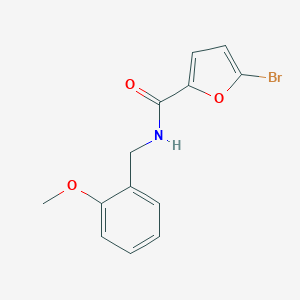
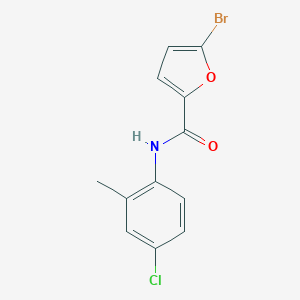

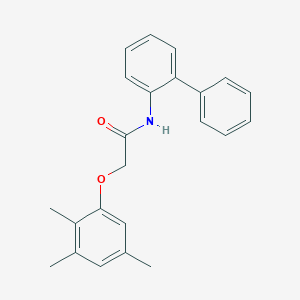
![2-(2-bromo-4-ethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B296665.png)
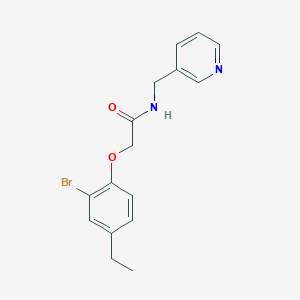
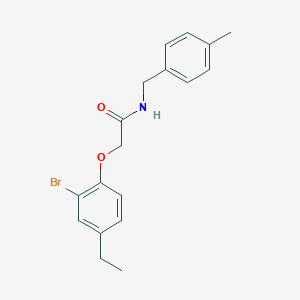
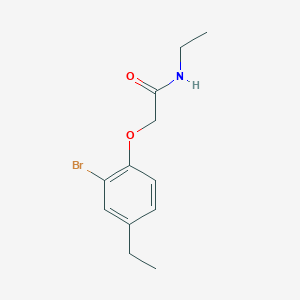
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)
